molecular formula C24H27NO7 B391969 9-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE

9-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE

Cat. No.: B391969
M. Wt: 441.5g/mol
InChI Key: GGGGHYHIAAOWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves a multi-step process. One common method involves the condensation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in an organic solvent like ethanol. The mixture is refluxed for several hours, leading to the formation of the desired xanthene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation, using reagents like nitric acid and halogens, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. For example, compounds with similar structures have shown promise as enzyme inhibitors, which could be useful in treating diseases like cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 9-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves interactions with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-3-methoxy-5-nitrobenzoic acid
  • 2-bromo-1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone
  • Entacapone

Uniqueness

Compared to similar compounds, 9-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE stands out due to its unique xanthene core structure. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H27NO7

Molecular Weight

441.5g/mol

IUPAC Name

9-(4-hydroxy-3-methoxy-5-nitrophenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C24H27NO7/c1-23(2)8-14(26)20-17(10-23)32-18-11-24(3,4)9-15(27)21(18)19(20)12-6-13(25(29)30)22(28)16(7-12)31-5/h6-7,19,28H,8-11H2,1-5H3

InChI Key

GGGGHYHIAAOWRH-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C(=C4)OC)O)[N+](=O)[O-])C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C(=C4)OC)O)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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